molecular formula C11H15N5O2 B2751434 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 1019101-77-9

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No. B2751434
CAS RN: 1019101-77-9
M. Wt: 249.274
InChI Key: IGKXUTCNQOIMNV-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, also known as DPOIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Evaluation

Synthesis of Novel Derivatives : Novel pyrazole derivatives, including those structurally related to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)isobutyramide, were synthesized and evaluated for their antidepressant and anticonvulsant activities. These compounds showed significant antidepressant activity compared to imipramine and remarkable protective effect against clonic seizures, highlighting their potential as therapeutic agents (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Antimicrobial and Antitubercular Agents : Research on pyrimidine linked pyrazole heterocyclics by microwave irradiation explored their insecticidal and antibacterial potential. These compounds demonstrated activity against selected microorganisms, suggesting their use as antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer Studies : Steroidal derivatives incorporating 1,3,4-oxadiazole moieties, akin to the structure of interest, were synthesized and showed promising anticancer activities against human leukemia cell lines. This indicates the potential of such derivatives in cancer therapy (Shamsuzzaman et al., 2015).

Antiallergic Activities : 2-alkyl-3,4-dimethylfuro[2,3-c] pyrazole-5-carboxamides and related compounds were synthesized and evaluated for their antiallergic activities. These studies suggest the potential of these compounds in developing new antiallergic drugs (Huang et al., 1994).

Structural and Molecular Studies

Structure Elucidation : Detailed structure elucidation of designer drugs with highly substituted pyrazole skeletons, related to the compound of interest, was performed using NMR spectroscopy and mass spectrometric techniques. This research contributes to understanding the chemical nature and potential biological activities of these compounds (Girreser, Rösner, & Vasilev, 2016).

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-6(2)9(17)12-11-14-13-10(18-11)8-5-7(3)16(4)15-8/h5-6H,1-4H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKXUTCNQOIMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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